2,6-Dichlorohydroquinone
Overview
Description
2,6-Dichlorohydroquinone (2,6-DiCH) is a chlorinated derivative of hydroquinone and plays a significant role as an intermediate in the biodegradation of polychlorinated phenols. It is particularly relevant in the context of environmental pollution, as it is involved in the breakdown of pentachlorophenol (PCP), a widespread biocide and pollutant. The degradation of PCP by certain soil microorganisms, such as Sphingomonas chlorophenolica, involves the conversion of PCP to 2,6-DiCH, which is then further metabolized .
Synthesis Analysis
The synthesis of 2,6-DiCH is not directly discussed in the provided papers. However, its formation as a metabolic intermediate in the degradation of PCP by Sphingomonas chlorophenolica is well-documented. The enzyme PcpA, encoded by the pcpA gene, has been identified as a 2,6-dichlorohydroquinone dioxygenase that catalyzes the ring cleavage of 2,6-DiCH during the degradation process . This suggests that the synthesis of 2,6-DiCH in nature is enzymatically driven as part of a microbial degradation pathway.
Molecular Structure Analysis
While the molecular structure of 2,6-DiCH is not explicitly detailed in the provided papers, it can be inferred from the general structure of hydroquinone derivatives. It consists of a benzene ring with two hydroxyl groups and two chlorine atoms substituted at the 2 and 6 positions. The presence of electron-withdrawing chlorine atoms likely affects the electronic properties of the molecule, which may influence its reactivity and interactions with enzymes such as PcpA .
Chemical Reactions Analysis
2,6-DiCH undergoes various chemical reactions as part of its role in environmental degradation pathways. It is the substrate for the enzyme 2,6-dichlorohydroquinone dioxygenase, which catalyzes its conversion to a product that retains the two chlorine atoms but is too unstable for spectroscopic characterization . Additionally, 2,6-DiCH can be hydroxylated to form 2,6-dichloro-3-hydroxy-1,4-benzoquinone in the presence of H2O2 and OH- at a pH greater than 7, through a radical mechanism involving the formation of a semiquinone radical .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-DiCH are not directly reported in the provided papers. However, the reactivity of 2,6-DiCH with peroxidases and its susceptibility to hydroxylation under basic conditions suggest that it has significant chemical reactivity, particularly in redox reactions . The presence of chlorine atoms is likely to increase its electron affinity and may also affect its solubility and stability. The exact physical properties such as melting point, boiling point, and solubility would require further experimental data or literature sources for a comprehensive analysis.
Scientific Research Applications
Application 1: Enzyme Specificity Study
- Scientific Field : Biological Inorganic Chemistry .
- Summary of the Application : The enzyme 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is specific for ortho-dihalohydroquinones. The role of halogen polarizability vs. substrate pKa in defining this specificity was studied .
- Methods of Application : The substrates 2,6-dichloro- and 2,6-dibromohydroquinone, 2,6-difluorohydroquinone, and 2-chloro-6-methylhydroquinone were examined through spectrophotometric titrations and steady-state kinetics .
- Results or Outcomes : The results showed that it is clearly the halogen polarizability and not the lower substrate pKa that determines the substrate specificity of PcpA .
Application 2: Photocatalytic Degradation
- Scientific Field : Environmental Science .
- Summary of the Application : The photoelectrocatalytic degradation of 2,4,6-trichlorophenol (2,4,6-TCP) at the solid-liquid interface by TiO2 nanotube array electrodes supported by precious metal Ag nanoparticles was investigated .
- Methods of Application : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP were identified by DFT calculations and experiment .
- Results or Outcomes : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP mainly consisted of 2,6-dichlorophenol (2,6-DCP), 2,6-dichlorohydroquinone, 2-chlorophenol (2-CP), hydroquinone (HQ) and benzoquinone (BQ) .
Application 3: Quantitative Analysis of Tranexamic Acid
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 2,6-Dichloroquinone-4-chlorimide (DCQ) is used in the quantitative analysis of tranexamic acid (TA), a medication used to treat or prevent excessive blood loss .
- Methods of Application : The method involves coupling of DCQ with TA, which results in a greenish-brown colored complex .
- Results or Outcomes : This complex absorbs at a maximum wavelength (λmax) of 670, which can be measured to determine the concentration of TA .
Application 5: Study of Enzyme Specificity
- Scientific Field : Biological Inorganic Chemistry .
- Summary of the Application : The enzyme 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is specific for ortho-dihalohydroquinones. The role of halogen polarizability vs. substrate pKa in defining this specificity was studied .
- Methods of Application : The substrates 2,6-dichloro- and 2,6-dibromohydroquinone, 2,6-difluorohydroquinone, and 2-chloro-6-methylhydroquinone were examined through spectrophotometric titrations and steady-state kinetics .
- Results or Outcomes : The results showed that it is clearly the halogen polarizability and not the lower substrate pKa that determines the substrate specificity of PcpA .
Application 6: Photocatalytic Degradation
- Scientific Field : Environmental Science .
- Summary of the Application : The photoelectrocatalytic degradation of 2,4,6-trichlorophenol (2,4,6-TCP) at the solid-liquid interface by TiO2 nanotube array electrodes supported by precious metal Ag nanoparticles was investigated .
- Methods of Application : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP were identified by DFT calculations and experiment .
- Results or Outcomes : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP mainly consisted of 2,6-dichlorophenol (2,6-DCP), 2,6-dichlorohydroquinone, 2-chlorophenol (2-CP), hydroquinone (HQ) and benzoquinone (BQ) .
properties
IUPAC Name |
2,6-dichlorobenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHQUBHRBQWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173924 | |
Record name | 2,6-Dichloro-4-hydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorohydroquinone | |
CAS RN |
20103-10-0 | |
Record name | 2,6-Dichlorohydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20103-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-hydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorohydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-hydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorohydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H9QF4CGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.